molecular formula C8H9BN2O4 B13712204 3,4-Dicarbamoylphenylboronic acid

3,4-Dicarbamoylphenylboronic acid

Cat. No.: B13712204
M. Wt: 207.98 g/mol
InChI Key: XJHYNIWUUQOHCH-UHFFFAOYSA-N
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Description

While direct data on this compound are absent in the provided evidence, insights can be inferred from structurally related phenylboronic acids (PBAs) with similar functional groups or substitution patterns .

Properties

Molecular Formula

C8H9BN2O4

Molecular Weight

207.98 g/mol

IUPAC Name

(3,4-dicarbamoylphenyl)boronic acid

InChI

InChI=1S/C8H9BN2O4/c10-7(12)5-2-1-4(9(14)15)3-6(5)8(11)13/h1-3,14-15H,(H2,10,12)(H2,11,13)

InChI Key

XJHYNIWUUQOHCH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N)C(=O)N)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or ethanol and temperatures ranging from 80°C to 100°C.

Industrial Production Methods

Industrial production of boronic acids, including 3,4-Dicarbamoylphenylboronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Dicarbamoylphenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

3,4-Dicarbamoylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dicarbamoylphenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent, allowing the compound to capture and release diol-containing molecules under different pH conditions. This property is particularly useful in sensing and separation applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,4-dicarbamoylphenylboronic acid (hypothetical) with structurally analogous PBAs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Selected Phenylboronic Acids

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
3,4-Dicarbamoylphenylboronic acid - C₈H₉BN₂O₄ 3,4-dicarbamoyl Hypothetical: High polarity, potential for Suzuki couplings, biomedical sensing -
(4-Carbamoylphenyl)boronic acid 405520-68-5 C₉H₁₂BNO₃ 4-carbamoyl DFT studies reveal planar carbamoyl group enhances conjugation; used in drug intermediates
4-Formylphenylboronic acid 87199-17-5 C₇H₇BO₃ 4-formyl Reactive aldehyde group enables bioconjugation; OSHA-regulated safety profile
2,3-Dimethoxyphenylboronic acid - C₈H₁₁BO₃ 2,3-dimethoxy Electron-donating groups reduce boronic acid acidity; crystallizes in monoclinic systems
3,4-(Methylenedioxy)phenylboronic acid - C₇H₇BO₄ 3,4-methylenedioxy Electron-withdrawing substituents increase Lewis acidity; used in aryl coupling

Key Comparative Insights:

Substituent Effects on Acidity and Reactivity: Carbamoyl groups (-CONH₂) are moderately electron-withdrawing, which increases the boronic acid’s Lewis acidity compared to electron-donating groups (e.g., methoxy in 2,3-dimethoxyphenylboronic acid) . This enhances reactivity in Suzuki-Miyaura cross-coupling reactions.

Spectral and Structural Properties: 4-Carbamoylphenylboronic acid exhibits planar carbamoyl geometry, as shown by DFT studies, which stabilizes resonance structures and influences UV-Vis absorption spectra . 2,3-Dimethoxyphenylboronic acid forms hydrogen-bonded supramolecular networks in crystalline states, a property that 3,4-dicarbamoyl analogs may share due to multiple H-bond donors .

Applications and Safety :

  • 4-Formylphenylboronic acid is used in bioconjugation but requires strict safety protocols (e.g., ventilation, PPE) due to respiratory irritancy .
  • Carbamoyl-substituted PBAs (e.g., 4-carbamoylphenylboronic acid) are intermediates in drug synthesis, leveraging boronic acid’s ability to form stable complexes with biomolecules .

Research Findings and Limitations

  • Gaps in Direct Evidence: No studies explicitly address 3,4-dicarbamoylphenylboronic acid. Insights are extrapolated from analogs like 4-carbamoylphenylboronic acid and 3,4-methylenedioxyphenylboronic acid.
  • Contradictions: While carbamoyl groups generally enhance polarity, their steric effects may reduce solubility in nonpolar solvents compared to smaller substituents (e.g., formyl or methoxy) .
  • Functional Group Synergy : The dual carbamoyl groups in 3,4-dicarbamoylphenylboronic acid could enable unique interactions in catalysis or sensing, but empirical validation is needed.

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